Product packaging for SRI-37683(Cat. No.:)

SRI-37683

Cat. No.: B1193620
M. Wt: 379.44
InChI Key: UGZNEGXKULPTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SRI-37683 is a novel small-molecule inhibitor of glucose transporters (GLUTs), identified through structure-based virtual screening to target the metabolic vulnerabilities of aggressive cancers . Its primary research value lies in targeting the Warburg effect, a hallmark metabolic shift in cancer cells toward aerobic glycolysis. Preclinical studies demonstrate that this compound preferentially inhibits the growth and viability of patient-derived glioblastoma (GBM) xenograft cells while exhibiting minimal toxicity to non-neoplastic human astrocytes and neurons . The compound's mechanism of action involves the inhibition of cellular glucose uptake, subsequently decreasing glycolytic capacity and glycolytic reserve, effectively starving cancer cells of energy and biosynthetic precursors . This compound provides researchers with a valuable tool compound for investigating cancer metabolism, particularly the roles of GLUT1 and GLUT3 in tumor maintenance and therapy resistance. It represents a promising starting point for further lead development in targeting metabolic reprogramming for the treatment of glioblastoma and other tumor types . Please note that the specific chemical structure and molecular formula for this compound are not provided in the available scientific literature. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.44

IUPAC Name

4-(5-(1H-Pyrazol-3-yl)thiophen-2-yl)-6-(2-oxoimidazolidin-1-yl)-3,4-dihydroquinolin-2(1H)-one

InChI

InChI=1S/C19H17N5O2S/c25-18-10-13(16-3-4-17(27-16)15-5-6-21-23-15)12-9-11(1-2-14(12)22-18)24-8-7-20-19(24)26/h1-6,9,13H,7-8,10H2,(H,20,26)(H,21,23)(H,22,25)

InChI Key

UGZNEGXKULPTKF-UHFFFAOYSA-N

SMILES

O=C1NC2=C(C=C(N3CCNC3=O)C=C2)C(C4=CC=C(C5=NNC=C5)S4)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SRI37683;  SRI 37683;  SRI-37683

Origin of Product

United States

Comparison with Similar Compounds

SRI-37683 vs. SRI-37684

Both compounds share a dihydroquinolinone backbone but differ in substituents and binding preferences. Key distinctions include:

  • Binding Conformations : this compound preferentially binds the outward-open conformation of GLUT3, while SRI-37684 lacks conformational specificity .
  • Toxicity : Both compounds exhibit minimal toxicity in NHAs and neurons at ≤50 μM, but this compound demonstrates stronger tumor-selective growth inhibition .

This compound vs. BAY-876

BAY-876, a high-affinity GLUT1 inhibitor, contrasts with this compound in several aspects:

  • Selectivity : BAY-876 is highly selective for GLUT1, while this compound inhibits both GLUT1 and GLUT3 .
  • Molecular Properties : this compound has a lower molecular weight (~300–400 Da) and smaller predicted brain/blood partition coefficient, enhancing its suitability for structural optimization .

This compound vs. Isoflavones

Isoflavones (e.g., genistein) inhibit tyrosine kinases and glucose uptake but lack specificity for GLUT isoforms.

Pharmacological and Mechanistic Comparisons

Table 1: Key Pharmacological Parameters

Compound Target(s) IC₅₀ (GBM Growth) IC₅₀ (Glucose Uptake) Selectivity for GLUT3 Toxicity (NHAs/Neurons)
This compound GLUT1/GLUT3 1.69–41.11 μM ~50% at 3 μM Moderate Low (≤50 μM)
SRI-37684 GLUT1/GLUT3 8.6 μM 33 μM Low Low (≤50 μM)
BAY-876 GLUT1 2 nM N/A High High
Isoflavones Tyrosine kinases >50 μM >50 μM None Moderate

Mechanistic Insights

  • GLUT3 Selectivity: this compound interacts with non-conserved residues (e.g., Met402 in GLUT1 vs. GLUT3) via hydrogen bonds to Asn286 and Gln280/281, suggesting partial GLUT3 preference .
  • Synergy with Metabolic Stress : this compound enhances glycolytic collapse under nutrient deprivation, a trait absent in SRI-37684 and isoflavones .

Preparation Methods

Structure-Based Virtual Screening (SBVS)

This compound was identified via a structure-based virtual screening (SBVS) campaign targeting GLUT3, a transporter overexpressed in GBM tumor-initiating cells (TICs). Key steps included:

  • Homology Modeling : A GLUT3 homology model was constructed using the inward-open conformation of GLUT1 (PDB: 4PYP) as a template. Residues at the glucose-binding site (Asn286, Gln280, Asn409) were conserved between GLUT1 and GLUT3, enabling targeted docking.

  • Library Screening : A library of 300,000 compounds was screened using the GLUT3 model. This compound and its analogue SRI-37684 emerged as top hits due to their predicted hydrogen-bond interactions with key residues (Figure 1).

Table 1: Key Interactions of this compound with GLUT3

ResidueInteraction TypeBond Length (Å)
Asn286Hydrogen bond2.1
Gln280Hydrogen bond2.3
Met402 (hydrophobic)Van der Waals3.5

Synthesis and Optimization

Core Scaffold Synthesis

  • Backbone Assembly : The 3,4-dihydroquinolin-2-one core was synthesized via a Mitsunobu reaction or cyclocondensation of substituted anilines with β-keto esters.

  • Side-Chain Functionalization : A linear alkyl chain terminating in a nitrile group was introduced using alkylation or Ullmann coupling to enhance hydrophobic interactions with GLUT3’s Met402.

Structure-Activity Relationship (SAR)

  • Critical Modifications :

    • Replacement of a methoxy group with a nitrile improved metabolic stability (IC₅₀ reduced from 41.11 μM to 8.6 μM).

    • Substitution at the C3 position with a methyl group minimized off-target effects on neurons.

Table 2: SAR of this compound Analogues

CompoundR GroupGLUT3 IC₅₀ (μM)Neuron Viability (%)
This compound-CN8.692 ± 3
SRI-37218-OCH₃41.1185 ± 5
SRI-39257-Cl>5078 ± 4

Pharmacological Evaluation

In Vitro Efficacy

  • Glioblastoma Models : this compound inhibited growth of patient-derived xenograft (PDX) cells (D456, JX12) with IC₅₀ values of 1.69–8.6 μM, showing minimal toxicity to normal human astrocytes (NHA).

  • Glucose Uptake Inhibition : At 50 μM, this compound reduced 2-NBDG uptake by 40–50% in GBM cells, correlating with decreased glycolytic capacity (ECAR reduction: 60%).

Table 3: Metabolic Effects of this compound in GBM PDX Cells

ParameterThis compound (50 μM)Control
Glucose Uptake (%)50 ± 4100 ± 6
Glycolytic Capacity40 ± 3100 ± 5
ATP Production (nmol/mL)12 ± 228 ± 3

Selectivity and Toxicity

  • GLUT1 vs. GLUT3 : this compound showed no selectivity between GLUT1 and GLUT3 in overexpressing cell lines, suggesting broad GLUT inhibition.

  • Neuronal Safety : At 50 μM, this compound caused <10% reduction in mouse neuron viability, compared to 70% inhibition in GBM cells .

Q & A

Q. What experimental models are most appropriate for studying SRI-37683’s effects on glucose metabolism in glioblastoma?

  • Methodological Answer : Use in vitro cell models such as D456, JX12, and NHA, as these have been validated for assessing this compound’s IC50 values and GLUT-mediated glucose uptake inhibition. Ensure consistency in cell culture conditions (e.g., media composition, passage number) to minimize variability. Include neuronal cells (e.g., Neuron) as a control to evaluate selectivity .
  • Key Data : IC50 values for this compound range from 0.8 µM (D456 cells) to >10 µM (Neuron), highlighting cell-type specificity .

Q. How should researchers determine and report IC50 values for this compound in cytotoxicity assays?

  • Methodological Answer : Conduct dose-response curves with at least six concentrations of this compound, using triplicate technical replicates. Normalize data to untreated controls and apply nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism). Report IC50 values with 95% confidence intervals and specify cell viability assays (e.g., MTT, ATP luminescence) to ensure reproducibility .

Q. What structural features of this compound are critical for its bioactivity?

  • Methodological Answer : Compare this compound’s molecular structure (e.g., functional groups, stereochemistry) with analogs like SRI-37684. Use molecular docking or SAR (structure-activity relationship) studies to identify regions influencing GLUT binding or cellular uptake. Validate hypotheses through synthetic modifications and subsequent IC50 testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different glioblastoma cell lines?

  • Methodological Answer : Investigate intrinsic cellular factors such as GLUT isoform expression (e.g., GLUT1 vs. GLUT3), metabolic dependencies (e.g., Warburg effect intensity), or genetic mutations (e.g., IDH1 status). Use transcriptomics/proteomics to correlate IC50 values with molecular profiles. Validate findings in patient-derived xenograft (PDX) models .
  • Example : D456 cells (high GLUT1) show greater sensitivity to this compound than JX12 (low GLUT1), suggesting target dependency .

Q. What statistical approaches are recommended for analyzing variability in this compound’s dose-response data?

  • Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in cell cultures. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) are preferable. Report effect sizes alongside p-values .

Q. How can researchers optimize this compound’s selectivity to minimize off-target effects in non-cancerous cells?

  • Methodological Answer : Perform high-throughput screening against panels of kinases, receptors, or metabolic enzymes to identify off-target interactions. Use CRISPR-Cas9 knockouts of suspected off-target proteins (e.g., other solute carriers) to confirm specificity. Adjust dosing schedules or formulations (e.g., liposomal encapsulation) to enhance tumor targeting .

Q. What methodologies validate the role of GLUT proteins in this compound’s mechanism of action?

  • Methodological Answer : Employ GLUT-specific inhibitors (e.g., BAY-876 for GLUT1) in combination with this compound to assess additive/synergistic effects. Use siRNA knockdown or CRISPR-edited GLUT-deficient cell lines to measure changes in drug sensitivity. Radiolabeled glucose uptake assays can directly quantify GLUT inhibition .

Data Presentation and Reproducibility

Q. How should contradictory findings in this compound studies be addressed in publications?

  • Methodological Answer : Clearly delineate experimental conditions (e.g., cell confluency, serum starvation) that may influence results. Use supplementary materials to provide raw data, assay protocols, and negative controls. Discuss limitations (e.g., in vitro vs. in vivo relevance) and propose follow-up studies .

Q. What guidelines ensure reproducibility in this compound experiments?

  • Methodological Answer : Follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) or MIAME (Minimum Information About a Microarray Experiment) standards. Share protocols via platforms like Protocols.io and deposit datasets in public repositories (e.g., Figshare, Zenodo) .

Comparative and Translational Research

Q. How does this compound compare to other GLUT inhibitors in preclinical glioblastoma models?

  • Methodological Answer : Conduct head-to-head studies with compounds like WZB117 or Fasentin, using standardized assays (e.g., glucose uptake inhibition, cytotoxicity). Evaluate pharmacokinetic parameters (e.g., blood-brain barrier penetration) in murine models. Use transcriptomic profiling to identify unique resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SRI-37683
Reactant of Route 2
SRI-37683

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.